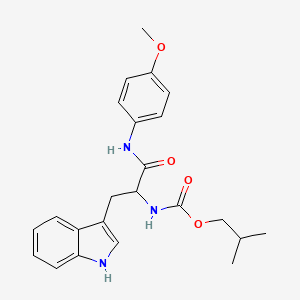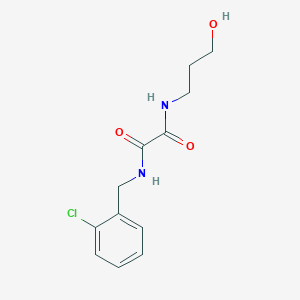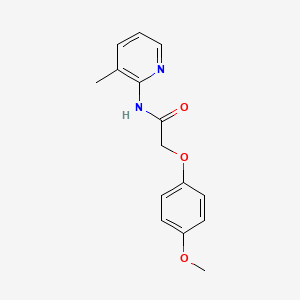
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide, also known as MIPT, is a chemical compound that belongs to the tryptophan family of amino acids. MIPT is a synthetic compound that has been developed for scientific research purposes. It is primarily used in the field of neuroscience for studying the mechanism of action of certain receptors in the brain.
Wirkmechanismus
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide acts as a partial agonist at the 5-HT2A receptor. It binds to the receptor and activates it to a certain extent, but not to the same extent as a full agonist. This partial activation results in a different downstream signaling pathway than that of a full agonist.
Biochemical and Physiological Effects:
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can result in increased mood and alertness. N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has also been shown to increase the activity of certain parts of the brain, such as the prefrontal cortex and the amygdala.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide in lab experiments is its high selectivity for the 5-HT2A receptor. This allows researchers to study the effects of drugs on this specific receptor without affecting other receptors in the brain. However, one limitation of using N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide is its partial agonist activity, which can result in different downstream effects than those of a full agonist.
Zukünftige Richtungen
There are several future directions for research involving N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide. One direction is to study the effects of N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide on other receptors in the brain, such as the 5-HT2C receptor. Another direction is to develop new compounds that target specific receptors in the brain, based on the structure of N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide. Additionally, N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide could be used in combination with other compounds to study the effects of drug interactions on the brain.
Synthesemethoden
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of isobutyl chloroformate with 4-methoxyphenylalanine followed by the addition of tryptophanamide. The resulting product is then purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has been extensively used in scientific research for studying the mechanism of action of certain receptors in the brain. It is commonly used as a ligand for the 5-HT2A receptor, which is a subtype of serotonin receptor. N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has also been used for studying the effects of certain drugs on the brain and for developing new drugs that target specific receptors.
Eigenschaften
IUPAC Name |
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)14-30-23(28)26-21(12-16-13-24-20-7-5-4-6-19(16)20)22(27)25-17-8-10-18(29-3)11-9-17/h4-11,13,15,21,24H,12,14H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWVXCQXPZPQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)

![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)
![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)

![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)

![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)

![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)